Cas no 2172026-15-0 (2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid)

2-Ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid is a specialized amino acid derivative designed for peptide synthesis and solid-phase applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with standard peptide coupling protocols, and an alkyne functionality for click chemistry modifications. The ethyl substitution enhances steric control, improving selectivity in synthetic pathways. This compound is particularly valuable in constructing complex peptide architectures, enabling site-specific modifications, and facilitating bioconjugation. Its stability under typical peptide synthesis conditions and reactivity with azide-functionalized molecules make it a versatile intermediate for research in medicinal chemistry, bioconjugation, and materials science.
2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid structure
2172026-15-0 structure
商品名:2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid
CAS番号:2172026-15-0
MF:C25H26N2O5
メガワット:434.484346866608
CID:6149711
PubChem ID:165777056

2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid
    • 2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
    • EN300-1550321
    • 2172026-15-0
    • インチ: 1S/C25H26N2O5/c1-3-25(4-2,23(29)30)27-22(28)14-9-15-26-24(31)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,3-4,15-16H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)
    • InChIKey: XUKWLBBOAAVEPK-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC#CC(NC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 434.18417193g/mol
  • どういたいしつりょう: 434.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 741
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 105Ų

2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1550321-0.1g
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1550321-0.05g
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1550321-2500mg
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
2500mg
$6602.0 2023-09-25
Enamine
EN300-1550321-500mg
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
500mg
$3233.0 2023-09-25
Enamine
EN300-1550321-10000mg
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
10000mg
$14487.0 2023-09-25
Enamine
EN300-1550321-5000mg
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
5000mg
$9769.0 2023-09-25
Enamine
EN300-1550321-250mg
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
250mg
$3099.0 2023-09-25
Enamine
EN300-1550321-0.5g
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1550321-100mg
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1550321-50mg
2-ethyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]butanoic acid
2172026-15-0
50mg
$2829.0 2023-09-25

2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid 関連文献

2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acidに関する追加情報

Research Briefing on 2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid (CAS: 2172026-15-0)

The compound 2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid (CAS: 2172026-15-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and bioactive molecules. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the alkyne functionality makes it a versatile building block for click chemistry applications and solid-phase peptide synthesis (SPPS).

Recent studies have focused on optimizing the synthetic routes for this compound to enhance yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel, high-efficiency protocol for its synthesis, leveraging palladium-catalyzed cross-coupling reactions. This method not only improved the scalability but also reduced the formation of by-products, making it more suitable for industrial applications. The study highlighted the compound's role in the development of targeted drug delivery systems, particularly in conjugating therapeutic peptides to nanoparticles.

In addition to its synthetic utility, 2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid has been investigated for its potential in bioorthogonal chemistry. A 2024 study published in Angewandte Chemie demonstrated its efficacy in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are pivotal for labeling biomolecules in live cells without interfering with native biological processes. The researchers successfully utilized this compound to label cell-surface glycans, enabling real-time tracking of glycosylation patterns in cancer cells.

Furthermore, the compound's application in proteomics has been explored. A recent preprint on bioRxiv detailed its use in activity-based protein profiling (ABPP), where it served as a probe to identify and quantify active enzymes in complex biological samples. The study revealed its high selectivity for cysteine proteases, suggesting its potential as a diagnostic tool for diseases characterized by dysregulated protease activity, such as cancer and inflammatory disorders.

Despite these advancements, challenges remain in the widespread adoption of this compound. Issues such as stability under physiological conditions and cost-effective large-scale production need to be addressed. Ongoing research aims to modify the core structure to enhance its pharmacokinetic properties while retaining its functional versatility. Collaborative efforts between academia and industry are expected to drive innovation in this area, paving the way for its integration into next-generation therapeutics and diagnostic platforms.

In conclusion, 2-ethyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobutanoic acid (CAS: 2172026-15-0) represents a promising tool in chemical biology and drug development. Its multifaceted applications—from peptide synthesis to bioorthogonal labeling—underscore its importance in advancing biomedical research. Future studies should focus on addressing current limitations and expanding its utility in clinical settings.

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